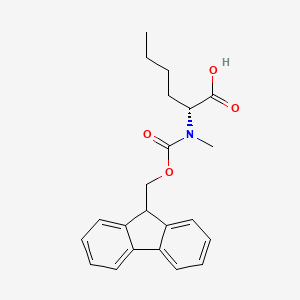

2-(1-Cyclohexen-1-YL)-N-(2-methylbenzyl)-1-ethanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Cyclohexen-1-YL)-N-(2-methylbenzyl)-1-ethanamine hydrochloride, also known as D-cycloserine (DCS), is a synthetic amino acid derivative that has been studied for its potential therapeutic applications in a wide range of neurological and psychiatric disorders. DCS is an NMDA receptor partial agonist, meaning that it binds to and activates the NMDA receptor, but with a weaker effect than glutamate, the primary neurotransmitter that binds to and activates the NMDA receptor. DCS has been studied for its potential to modulate glutamate transmission and to reduce the symptoms of several neurological and psychiatric disorders.

Scientific Research Applications

DNA Binding and Cytotoxicity Studies

One area of scientific research involving similar compounds to 2-(1-Cyclohexen-1-YL)-N-(2-methylbenzyl)-1-ethanamine hydrochloride is the study of DNA binding and cytotoxicity. For instance, Cu(II) complexes with tridentate ligands demonstrated significant DNA binding propensity and minor structural changes in calf thymus DNA. These complexes showed potential in DNA cleavage activity, which could be relevant in the field of genetics and cancer research (Kumar et al., 2012).

Metabolic Pathways and Enzyme Activities

Research on compounds structurally related to 2-(1-Cyclohexen-1-YL)-N-(2-methylbenzyl)-1-ethanamine hydrochloride includes the exploration of their metabolic pathways and enzyme activities. A study focused on the metabolism of 25I-NBOMe and 25I-NBOH revealed significant insights into the cytochrome P450 enzymes involved. This can aid in understanding how similar compounds are metabolized in the human body (Nielsen et al., 2017).

Synthesis of Nonbenzenoid Analogs

The synthesis of nonbenzenoid analogs, such as 2-(4-Azulenyl)ethanamine derivatives, offers another area of research related to 2-(1-Cyclohexen-1-YL)-N-(2-methylbenzyl)-1-ethanamine hydrochloride. These compounds have been studied for their potential effects on enzyme activity, demonstrating significant inhibition of cyclic AMP-phosphodiesterase in vitro (Kurokawa, 1983).

Enamine Synthesis

Research into enamines, like the synthesis of 2-(substituted amino)-3,3-dialkylchromanones, provides insights into the chemical properties and potential applications of compounds similar to 2-(1-Cyclohexen-1-YL)-N-(2-methylbenzyl)-1-ethanamine hydrochloride. These studies explore the reactions and products of different enamines, contributing to a deeper understanding of organic synthesis processes (Dean et al., 1982).

Antibacterial and Antifungal Activities

Investigations into the antibacterial and antifungal activities of novel imines, such as those derived from tryptamine, provide valuable insights. These studies focus on the antimicrobial properties of these compounds, which can have significant implications in medical and pharmaceutical research (Rajeswari & Santhi, 2019).

properties

IUPAC Name |

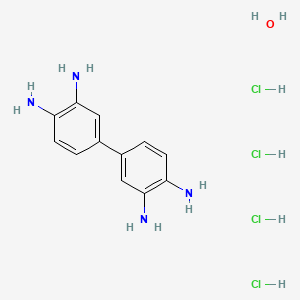

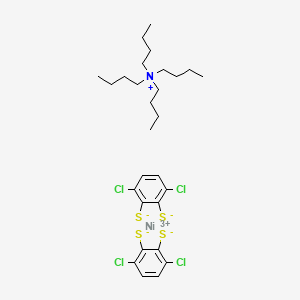

2-(cyclohexen-1-yl)-N-[(2-methylphenyl)methyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N.ClH/c1-14-7-5-6-10-16(14)13-17-12-11-15-8-3-2-4-9-15;/h5-8,10,17H,2-4,9,11-13H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRBWKGKNIFFPNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNCCC2=CCCCC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Cyclohexen-1-YL)-N-(2-methylbenzyl)-1-ethanamine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzonitrile, 4-[(5-iodopentyl)oxy]-](/img/structure/B1357166.png)

![methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1357167.png)

![3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate hydrate](/img/structure/B1357174.png)